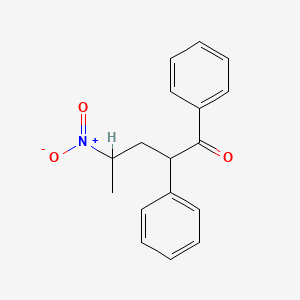
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole is an organonitrogen heterocyclic compound It is characterized by a pyrrole ring structure with ethyl and propan-2-ylidene substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-ethyl-4-(propan-2-ylidene)hept-1-yne with a suitable nitrogen source, such as ammonia or an amine, in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl-4-(propan-2-ylidene)hept-1-yne
- (5R)-5-ethyl-4-(propan-2-ylidene)nonane
Uniqueness
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole is unique due to its specific substituents and the resulting chemical properties
Eigenschaften
CAS-Nummer |
82194-12-5 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
5-ethyl-4-propan-2-ylidene-2,3-dihydropyrrole |
InChI |
InChI=1S/C9H15N/c1-4-9-8(7(2)3)5-6-10-9/h4-6H2,1-3H3 |
InChI-Schlüssel |
JPTDZSFKKJBEPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NCCC1=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


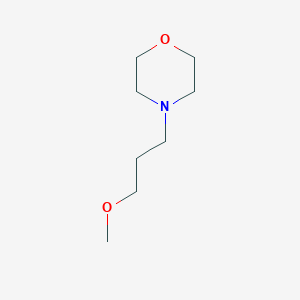
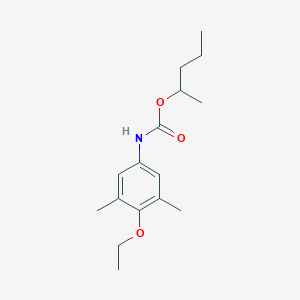

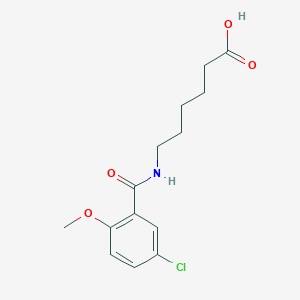
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)
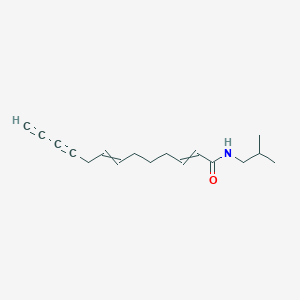

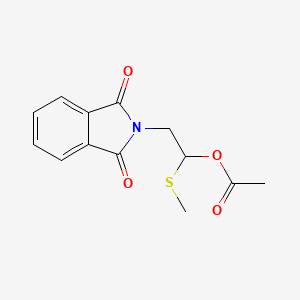
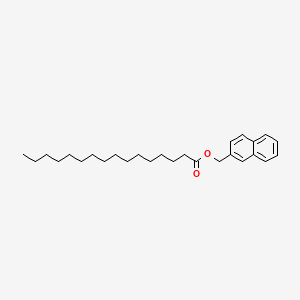
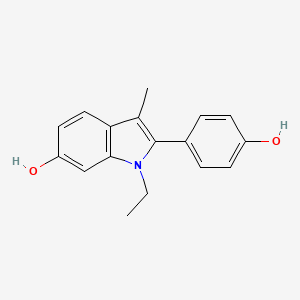
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)

